DL-Mannitol-13C

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C6H14O6 |

|---|---|

Peso molecular |

183.16 g/mol |

Nombre IUPAC |

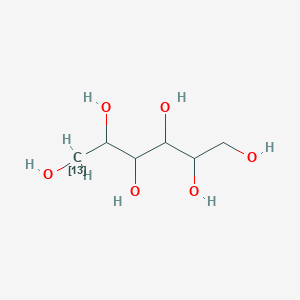

(113C)hexane-1,2,3,4,5,6-hexol |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/i1+1 |

Clave InChI |

FBPFZTCFMRRESA-OUBTZVSYSA-N |

SMILES isomérico |

C(C(C(C(C([13CH2]O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(CO)O)O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Roles of DL-Mannitol-13C6 in Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled compounds are indispensable tools in modern scientific research, offering unparalleled precision in the quantification and tracing of molecules in complex biological systems. Among these, DL-Mannitol-13C6, a fully carbon-13 labeled version of the sugar alcohol mannitol (B672), has emerged as a critical reagent in metabolic research and analytical chemistry. This technical guide provides an in-depth exploration of the applications of DL-Mannitol-13C6, complete with experimental methodologies, quantitative data, and visual workflows to facilitate its integration into your research endeavors.

Core Applications of DL-Mannitol-13C6

DL-Mannitol-13C6 serves two primary functions in the research landscape:

-

Metabolic Tracer for Intestinal Permeability Assessment: The stable isotope label allows researchers to administer DL-Mannitol-13C6 orally and accurately trace its absorption through the gastrointestinal barrier. This is particularly valuable for studying "leaky gut" syndrome and other conditions associated with compromised intestinal permeability. The use of the 13C-labeled form avoids interference from endogenous or dietary mannitol, leading to more accurate and sensitive measurements.[1][2][3]

-

Internal Standard for Quantitative Analysis: In analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS), DL-Mannitol-13C6 is an ideal internal standard for the accurate quantification of unlabeled mannitol.[1][4] Its identical chemical and physical properties to the analyte ensure that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This enhances the precision and reliability of quantitative results.

Experimental Protocols

Assessment of Intestinal Permeability using DL-Mannitol-13C6

This protocol outlines a typical clinical research study to assess intestinal permeability.

Objective: To quantify the passage of orally administered DL-Mannitol-13C6 through the intestinal barrier by measuring its concentration in urine.

Methodology: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

a) Subject Preparation and Dosing:

-

Subjects are typically required to fast overnight to minimize dietary interference.[1]

-

A baseline urine sample is collected before the administration of the test solution.[1]

-

A solution containing a known amount of DL-Mannitol-13C6 (e.g., 100 mg) and often another sugar probe like lactulose (B1674317) (e.g., 1000 mg) dissolved in water (e.g., 250 ml) is orally administered to the subjects.[1][5]

b) Sample Collection:

-

Urine is collected over a specified period, often in timed intervals (e.g., 0-2 hours, 2-8 hours, and 8-24 hours) to assess permeability in different sections of the intestine.[1]

c) Sample Preparation:

-

A small aliquot of urine (e.g., 25 µL) is transferred to a 96-well plate.[1]

-

An internal standard solution is added. For the analysis of other sugars, DL-Mannitol-13C6 itself can serve as the internal standard in other contexts, but for this specific assay where it is the analyte, a different labeled compound would be used if necessary, or quantification can be based on an external calibration curve.[1]

-

Samples, quality controls, and calibrators are diluted (e.g., 11-fold) with the internal standard solution.[1]

d) HPLC-MS/MS Analysis:

-

Chromatographic Separation: The diluted samples are injected into an HPLC system. A normal-phase column, such as a CARBOSep CoreGel 87C, is often used to separate the sugars.[1] An isocratic mobile phase, for instance, 5% methanol/water with 0.1 mM ammonium (B1175870) acetate, can be employed.[1]

-

Mass Spectrometry Detection: The eluent from the HPLC is directed to a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) negative mode with electrospray ionization (ESI).[1] The specific mass transitions for DL-Mannitol-13C6 are monitored.

e) Data Analysis:

-

The concentration of DL-Mannitol-13C6 in the urine samples is determined by comparing the peak areas to a standard curve.

-

The cumulative excretion over different time intervals is calculated to assess the degree of intestinal permeability.

General Workflow for using DL-Mannitol-13C6 in Metabolic Flux Analysis (MFA)

While specific studies detailing the use of DL-Mannitol-13C6 for comprehensive metabolic flux analysis are not abundant, a general protocol can be adapted.

Objective: To trace the metabolic fate of mannitol's carbon backbone in a cellular system.

a) Cell Culture and Isotope Labeling:

-

Cells are cultured to a desired density in a standard growth medium.

-

The standard medium is replaced with a medium containing a known concentration of DL-Mannitol-13C6 as the sole or a primary carbon source.

-

Cells are incubated for a predetermined time to allow for the uptake and metabolism of the labeled mannitol, aiming to reach an isotopic steady state.

b) Metabolite Extraction:

-

The culture medium is removed, and the cells are washed to remove any remaining extracellular tracer.

-

Metabolites are extracted from the cells using a cold solvent mixture (e.g., methanol/water/chloroform).

c) Analytical Measurement:

-

The extracted metabolites are analyzed by mass spectrometry (GC-MS or LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the mass isotopomer distribution of key metabolites.

d) Data Analysis and Flux Calculation:

-

The mass isotopomer distributions are used in computational models to calculate the metabolic fluxes through various pathways.

Data Presentation

The following tables summarize quantitative data from representative studies.

| Parameter | Value | Reference |

| Oral Dose for Permeability Assay | 100 mg | [1] |

| Lactulose Co-administration Dose | 1000 mg | [1] |

| Urine Sample Volume for Analysis | 25 µL | [1] |

| Calibration Curve Range (Mannitol) | 0-500 µg/mL | [1] |

| Internal Standard Concentration | Varies by assay | [4] |

| Mass Spectrometry Parameter | Value | Reference |

| Ionization Mode | Electrospray Ionization (ESI) Negative | [1] |

| Monitored Transition (12C Mannitol) | 181.05 -> 89 | [1] |

| Monitored Transition (13C6 Mannitol IS) | 186.9 -> 60.9 | [1] |

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows and a relevant metabolic pathway.

References

- 1. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. prisma.org.pe [prisma.org.pe]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

An In-Depth Technical Guide to the Core Chemical and Physical Properties of DL-Mannitol-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of DL-Mannitol-13C6, a stable isotope-labeled sugar alcohol. This document is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis.

Chemical and Physical Properties

DL-Mannitol-13C6 is the 13C-labeled form of DL-Mannitol, a racemic mixture of D-Mannitol and L-Mannitol. The six carbon atoms in the molecule are replaced with the stable isotope carbon-13. This isotopic labeling provides a distinct mass shift, making it an invaluable tracer in various scientific applications.

Table 1: General and Physical Properties of DL-Mannitol-13C6

| Property | Value | Source(s) |

| Molecular Formula | ¹³C₆H₁₄O₆ | [1][2][3] |

| Molecular Weight | 188.13 g/mol | [1][2][4] |

| Appearance | White crystalline powder or solid | [4] |

| Melting Point | 167-170 °C (for D-isomer) | [4] |

| Boiling Point | Not applicable (decomposes) | |

| Solubility | Soluble in water | |

| Optical Activity ([α]²⁵/D) | Approx. 0° (racemic mixture) | Inferred |

| Isotopic Purity | ≥99 atom % ¹³C | [4] |

| Chemical Purity | ≥99% | [4] |

Table 2: Chemical Identifiers for D-Mannitol-13C6 (as a proxy for the DL-form)

| Identifier | Value | Source(s) |

| CAS Number | 287112-34-9 (for D-isomer) | [2] |

| PubChem CID | 71309139 (for D-isomer) | [2] |

| InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 | [4] |

| InChIKey | FBPFZTCFMRRESA-CRWJSTOYSA-N | [4] |

| SMILES | O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--[13CH2]O | [4] |

Experimental Protocols

The characterization of DL-Mannitol-13C6 involves a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.

Determination of Physical Properties

-

Melting Point: The melting point is determined using a standard melting point apparatus. A small amount of the crystalline powder is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded. For D-Mannitol, the literature value is 167-170 °C[4]. The melting point of the DL-racemic mixture is expected to be similar.

-

Optical Activity: The optical rotation is measured using a polarimeter. A solution of known concentration of DL-Mannitol-13C6 in a suitable solvent (e.g., water or acidified ammonium (B1175870) molybdate (B1676688) solution) is prepared. The plane of polarized light is passed through the solution, and the angle of rotation is measured. As DL-Mannitol is a racemic mixture, the net optical rotation is expected to be zero.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the presence and position of the ¹³C labels. The spectrum will show characteristic shifts for the carbon atoms in the mannitol (B672) backbone. Due to the ¹³C enrichment, the signal intensities will be significantly enhanced compared to unlabeled mannitol[5].

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule and thus its elemental composition. This technique is crucial for verifying the incorporation of six ¹³C atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To separate the compound from any impurities and to confirm its molecular weight and fragmentation pattern. These techniques are also used for quantitative analysis in tracer studies[6].

-

Isotopic Purity Determination

The isotopic purity of DL-Mannitol-13C6 is a critical parameter. It is typically determined by mass spectrometry. The relative intensities of the mass peaks corresponding to the fully labeled (all six carbons as ¹³C) and partially labeled or unlabeled molecules are measured. The isotopic purity is expressed as the atom percentage of ¹³C. For DL-Mannitol-13C6, this is expected to be ≥99 atom % ¹³C[4].

Metabolic Pathway of DL-Mannitol

DL-Mannitol-13C6 is a valuable tool for metabolic flux analysis. Once introduced into a biological system, the ¹³C label allows for the tracing of its metabolic fate. The metabolism of D- and L-mannitol can follow different pathways.

D-Mannitol Metabolism: In many organisms, including bacteria, fungi, and to some extent in mammals, D-mannitol is primarily metabolized by being converted to D-fructose. This conversion can be catalyzed by the enzyme mannitol 2-dehydrogenase[7]. The resulting D-fructose-13C6 can then enter central carbon metabolism, such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway.

L-Mannitol Metabolism: The metabolic pathway for L-mannitol is less well-characterized in mammals. However, some microorganisms are known to possess enzymes that can metabolize L-mannitol.

The following diagram illustrates a generalized metabolic pathway for DL-Mannitol, focusing on the well-established D-isomer pathway leading into glycolysis.

Caption: Metabolic fate of DL-Mannitol-13C6.

Experimental Workflow for Metabolic Flux Analysis

DL-Mannitol-13C6 is frequently used as a tracer in metabolic flux analysis (MFA) to quantify the rates of metabolic pathways. A typical experimental workflow is outlined below.

Caption: A typical workflow for a 13C-MFA experiment.

References

- 1. journals.asm.org [journals.asm.org]

- 2. D-[UL-13C6]Mannitol | C6H14O6 | CID 71309139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. D-Mannitol-UL-13C6 | CAS | LGC Standards [lgcstandards.com]

- 4. D-甘露糖醇-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. D-Mannitol (69-65-8) 13C NMR spectrum [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mannitol Dehydrogenase - Creative Enzymes [creative-enzymes.com]

An In-depth Technical Guide to the Isotopic Purity and Labeling of DL-Mannitol-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Mannitol-13C6 is a stable isotope-labeled form of the sugar alcohol mannitol (B672), in which all six carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment makes it an invaluable tool in metabolic research, drug development, and clinical diagnostics. Its primary application lies in its use as a tracer to elucidate metabolic pathways, particularly in carbohydrate metabolism and for assessing intestinal permeability.[1][2] The accuracy and reliability of experimental results using DL-Mannitol-13C6 are critically dependent on its isotopic and chemical purity. This technical guide provides a comprehensive overview of the key quality attributes of DL-Mannitol-13C6, detailed methodologies for its analysis, and a look into its metabolic fate.

Data Presentation: Quantitative Analysis

The quality of DL-Mannitol-13C6 is determined by its isotopic enrichment, chemical purity, and the presence of any impurities. The following table summarizes typical specifications based on commercially available products and certificates of analysis.

| Parameter | Specification | Method of Analysis | Notes |

| Isotopic Purity | |||

| ¹³C Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry, NMR Spectroscopy | Indicates the percentage of mannitol molecules in which all six carbon atoms are ¹³C. |

| Chemical Purity & Impurities | |||

| Chemical Purity | ≥ 98% (CP) | HPLC, GC, Titration | The percentage of the material that is chemically mannitol. |

| Unlabeled Mannitol | Typically < 1% | Mass Spectrometry, NMR Spectroscopy | The presence of unlabeled mannitol can interfere with tracer studies and lead to underestimation of labeled compound concentrations. |

| Positional Isotopomers | To be determined | NMR Spectroscopy | Molecules with fewer than six ¹³C atoms. The distribution of these isotopomers can be critical for certain metabolic flux analyses. |

| Water Content (Karl Fischer) | ≤ 1.0% | Karl Fischer Titration | High water content can affect the accuracy of weighing and solution preparation.[3] |

| Residual Solvents | Conforms to USP <467> | Headspace GC-MS | Solvents used in the synthesis and purification process that may remain in the final product. |

| Heavy Metals | ≤ 10 ppm | ICP-MS | Impurities that can be toxic or interfere with biological systems. |

| Endotoxins | To be determined | LAL Test | Critical for in-vivo studies to prevent pyrogenic responses. |

Experimental Protocols

Accurate determination of isotopic and chemical purity is paramount for the reliable application of DL-Mannitol-13C6. The following are detailed methodologies for key analytical procedures.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To quantify the percentage of ¹³C atoms in DL-Mannitol-13C6.

Methodology: High-Resolution Mass Spectrometry (HRMS) is a preferred method for its ability to resolve isotopic peaks.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of DL-Mannitol-13C6 and dissolve in a suitable solvent (e.g., water, methanol) to a final concentration of 1 mg/mL.

-

Prepare a series of dilutions to determine the linear range of the instrument.

-

An internal standard (e.g., ¹³C-labeled sucrose) can be used to improve quantitative accuracy.[4]

-

-

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or TOF is recommended.[5]

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for sugar alcohols.

-

Mass Analyzer Settings:

-

Resolution: Set to >60,000 to resolve isotopic peaks.

-

Scan Range: m/z 100-300.

-

The expected [M-H]⁻ ion for fully labeled mannitol is m/z 187.09.

-

-

-

Data Analysis:

-

Acquire the mass spectrum and identify the ion cluster corresponding to mannitol.

-

The isotopic distribution will show peaks corresponding to molecules with varying numbers of ¹³C atoms.

-

Calculate the atom % ¹³C enrichment by integrating the peak areas of all isotopologues and applying the appropriate formula, correcting for the natural abundance of other isotopes (e.g., ¹⁷O, ¹⁸O, ²H).

-

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the sample that is chemically mannitol and to identify and quantify any chemical impurities.

Methodology: HPLC with a suitable detector is a standard method for purity assessment.

-

Sample Preparation:

-

Prepare a stock solution of DL-Mannitol-13C6 in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a standard solution of unlabeled DL-Mannitol of known purity for comparison.

-

-

Instrumentation and Parameters:

-

HPLC System: A standard HPLC system with a pump, autosampler, and column oven.

-

Column: A column suitable for sugar analysis, such as an amino-based or ion-exchange column.

-

Mobile Phase: A typical mobile phase for sugar alcohol analysis is a mixture of acetonitrile (B52724) and water.

-

Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is suitable for non-UV absorbing compounds like mannitol. Mass spectrometric detection can also be used for impurity identification.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.

-

-

Data Analysis:

-

Inject the sample and record the chromatogram.

-

The purity is calculated by dividing the peak area of the main mannitol peak by the total area of all peaks in the chromatogram and multiplying by 100.

-

Impurities can be identified by comparing their retention times to those of known standards or by using a mass spectrometer for identification.

-

Mandatory Visualizations

Experimental Workflow for Quality Control of DL-Mannitol-13C6

Metabolic Pathway of Mannitol in Bacteria

Conclusion

The isotopic and chemical purity of DL-Mannitol-13C6 are fundamental to its successful application in research and development. This guide has provided an overview of the key quality attributes, detailed analytical protocols for their assessment, and a visualization of its metabolic fate in bacterial systems. By adhering to rigorous quality control standards and employing appropriate analytical methodologies, researchers can ensure the integrity and reliability of their studies utilizing this powerful isotopic tracer.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Synthesis and Manufacturing of 13C Labeled Mannitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon-13 (¹³C) labeled mannitol (B672) is a stable, non-radioactive isotopic tracer of significant interest in biomedical research and drug development. Its primary application lies in the accurate assessment of intestinal permeability, where it serves as a superior alternative to its unlabeled counterpart, ¹²C-mannitol. The use of ¹³C-mannitol mitigates the issue of baseline contamination from dietary sources, leading to more reliable and precise measurements. This technical guide provides a comprehensive overview of the synthesis, manufacturing, and analytical considerations for ¹³C labeled mannitol, intended for researchers, scientists, and professionals in the field of drug development.

Synthesis of ¹³C Labeled Mannitol

The synthesis of ¹³C labeled mannitol fundamentally involves the introduction of the ¹³C isotope into the mannitol molecule. This is typically achieved by starting with a ¹³C-labeled precursor, most commonly ¹³C-glucose or ¹³C-fructose. The subsequent chemical or enzymatic conversion of this labeled precursor yields the desired ¹³C-mannitol. Two primary synthetic routes are prevalent: catalytic hydrogenation and enzymatic conversion.

Catalytic Hydrogenation of ¹³C-Fructose

Catalytic hydrogenation is a widely employed industrial method for the production of mannitol from fructose (B13574).[1] This process can be adapted for the synthesis of ¹³C labeled mannitol by utilizing ¹³C-fructose as the starting material. The reaction involves the reduction of the ketone group in fructose to a hydroxyl group, yielding a mixture of mannitol and its isomer, sorbitol.

Reaction Scheme:

¹³C₆H₁₂O₆ (¹³C-Fructose) + H₂ --(Catalyst)--> ¹³C₆H₁₄O₆ (¹³C-Mannitol) + ¹³C₆H₁₄O₆ (¹³C-Sorbitol)

The key challenge in this method is to maximize the selectivity towards mannitol. Various catalysts and reaction conditions have been investigated to achieve this.

Experimental Protocol (General):

-

Catalyst Preparation: A heterogeneous catalyst, such as Raney nickel (Ni) or a copper-based catalyst (e.g., Cu/SiO₂), is prepared and activated.[2] Copper-based catalysts are often favored for their higher selectivity towards mannitol.[1]

-

Reaction Setup: A high-pressure reactor is charged with ¹³C-fructose, a solvent (e.g., water or a water-ethanol mixture), and the prepared catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen gas to a specific pressure (e.g., 20-40 bar) and heated to a controlled temperature (e.g., 120 °C).[2] The reaction is allowed to proceed for a set duration (e.g., 6-10 hours) with continuous stirring.

-

Reaction Quenching and Catalyst Removal: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

-

Purification: The resulting solution, containing ¹³C-mannitol, ¹³C-sorbitol, and unreacted ¹³C-fructose, is subjected to purification steps, typically involving crystallization to isolate the ¹³C-mannitol.

Quantitative Data on Fructose Hydrogenation (for unlabeled mannitol):

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Fructose Conversion (%) | Mannitol Selectivity (%) | Sorbitol Selectivity (%) | Reference |

| Cu/SiO₂-PD | 120 | 20-40 | 6 | ~100 | 78-80 | - | [2] |

| Cu(80)−SiO₂ | 120 | 35 | 10 | - | 83 | 15 | [2] |

Note: This data is for the synthesis of unlabeled mannitol and serves as a reference for the expected performance in a ¹³C-labeled synthesis.

Enzymatic Synthesis of ¹³C-Mannitol

Enzymatic synthesis offers a highly specific alternative to chemical hydrogenation, potentially leading to higher purity of ¹³C-mannitol. The key enzyme in this process is mannitol dehydrogenase (MDH) , which catalyzes the reduction of fructose to mannitol.[3][4] This method requires a cofactor, typically NADH or NADPH, which must be regenerated for the reaction to be economically viable.[4]

Reaction Scheme:

¹³C₆H₁₂O₆ (¹³C-Fructose) + NAD(P)H + H⁺ --(Mannitol Dehydrogenase)--> ¹³C₆H₁₄O₆ (¹³C-Mannitol) + NAD(P)⁺

Experimental Protocol (General):

-

Enzyme and Cofactor Preparation: Recombinant mannitol dehydrogenase is expressed and purified. A cofactor regeneration system is established, often using a second enzyme like formate (B1220265) dehydrogenase (FDH) which converts formate to CO₂ while regenerating NADH.[5]

-

Reaction Mixture: A buffered solution is prepared containing ¹³C-fructose, mannitol dehydrogenase, the cofactor (NADH or NADPH), and the components of the cofactor regeneration system.

-

Enzymatic Conversion: The reaction is incubated at an optimal temperature (e.g., 37°C) and pH (e.g., 7.5) for a specified period.[4]

-

Enzyme Inactivation and Purification: The reaction is terminated by heat inactivation of the enzymes. The resulting solution is then purified to isolate the ¹³C-mannitol, often using chromatographic techniques.

Manufacturing and Purification of ¹³C Labeled Mannitol

The manufacturing process for ¹³C labeled mannitol involves scaling up the chosen synthetic route and implementing robust purification and quality control procedures.

Purification

Purification is a critical step to ensure the high purity of ¹³C-mannitol required for research and clinical applications.

-

Crystallization: Due to its lower solubility compared to sorbitol, mannitol can be effectively purified by fractional crystallization from the reaction mixture.[2] The crude product is dissolved in a suitable solvent (e.g., water or ethanol-water mixture) at an elevated temperature and then slowly cooled to induce the crystallization of pure mannitol.

-

Chromatography: For very high purity requirements, chromatographic techniques such as ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC) may be employed.

Quality Control and Analysis

The final product must be rigorously analyzed to confirm its identity, purity, and isotopic enrichment.

-

Identity and Purity: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of mannitol. Purity is typically assessed by HPLC.

-

Isotopic Enrichment Analysis: Mass spectrometry is the primary method for determining the level of ¹³C incorporation. High-resolution mass spectrometry can distinguish between different isotopologues of mannitol (e.g., molecules with one, two, or up to six ¹³C atoms).[6][7]

Analytical Method for ¹³C-Mannitol Quantification in Biological Samples:

A common application of ¹³C-mannitol is in intestinal permeability tests, where its concentration in urine is measured. The following is a summary of a typical analytical protocol using HPLC-Tandem Mass Spectrometry (HPLC-MS/MS).[6][8][9]

-

Sample Preparation: Urine samples are diluted, and an internal standard (e.g., ¹³C₆-mannitol if measuring singly labeled mannitol) is added.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., a normal phase column like CARBOSep CoreGel 87C) to separate mannitol from other urinary components.[6]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored to quantify ¹²C-mannitol and different ¹³C-mannitol isotopologues.[6]

Mass Spectrometric Transitions for Mannitol Isotopes: [6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| ¹²C-Mannitol | 181.05 | 89 |

| ¹³C₁-Mannitol | 182.05 | 89 |

| ¹³C₆-Mannitol (Internal Standard) | 186.9 | 60.9 |

Visualizations

Caption: Synthetic routes for ¹³C labeled mannitol.

Caption: General manufacturing workflow for ¹³C labeled mannitol.

Conclusion

The synthesis and manufacturing of ¹³C labeled mannitol are critical for advancing research in areas such as intestinal permeability and metabolic studies. While specific, publicly available protocols for the synthesis of ¹³C-labeled mannitol are limited, established methods for the production of unlabeled mannitol, namely catalytic hydrogenation and enzymatic conversion, can be effectively adapted using ¹³C-labeled starting materials. The choice of synthetic route depends on factors such as desired purity, yield, and cost. Rigorous purification and quality control are paramount to ensure the final product meets the high standards required for scientific and clinical applications. This guide provides a foundational understanding of the core principles and methodologies involved in the production of this valuable isotopic tracer.

References

- 1. A Short Review on Catalytic Hydrogenation of Fructose into Mannitol: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic synthesis of mannitol. Reaction engineering for a recombinant mannitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Challenges in Enzymatic Route of Mannitol Production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 9. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Mannitol-13C6 as a Metabolic Tracer: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

DL-Mannitol-13C6 is a stable, isotopically labeled sugar alcohol that serves as a powerful and precise tracer in metabolic research. By replacing all six carbon atoms with the heavy isotope ¹³C, this molecule can be unequivocally distinguished from its naturally abundant ¹²C counterpart in biological systems using mass spectrometry. This technical guide provides an in-depth overview of the core mechanisms, applications, and experimental protocols for using DL-Mannitol-13C6. Its primary applications include providing a superior method for assessing intestinal permeability and serving as a tracer for metabolic flux analysis (MFA). The key advantage of ¹³C-Mannitol lies in its ability to circumvent the confounding issue of dietary or endogenous mannitol (B672), thereby significantly enhancing the accuracy and reliability of experimental results.

Introduction to DL-Mannitol-13C6

D-Mannitol is a naturally occurring sugar alcohol found in various plants and algae.[1] While it plays a role in the metabolism of many fungi and bacteria, it is not endogenously synthesized by humans.[2] DL-Mannitol-13C6 is the fully carbon-13 labeled form of D-Mannitol (molecular formula: ¹³C₆H₁₄O₆). As a stable, non-radioactive isotope, it is safe for use in a wide range of in vitro and in vivo studies, including clinical research.[3]

The primary utility of DL-Mannitol-13C6 stems from its increased mass, which allows it to be clearly differentiated from endogenous or dietary ¹²C-mannitol by mass spectrometry-based analytical methods.[4][5] This distinction is critical for applications where baseline levels of unlabeled mannitol could otherwise interfere with test interpretation, making DL-Mannitol-13C6 an invaluable tool for precise metabolic investigation.[6]

Core Mechanisms and Applications

Intestinal Permeability Assessment

A primary and well-established application of DL-Mannitol-13C6 is in the in vivo assessment of intestinal barrier function, often referred to as the "leaky gut" test.[7] This test traditionally uses the differential absorption of a monosaccharide (mannitol) and a disaccharide (lactulose).

-

Mechanism of Action: Orally administered mannitol is a small molecule that is readily absorbed through paracellular pathways (between cells) in a healthy intestine. Lactulose (B1674317), a larger molecule, is poorly absorbed. The ratio of lactulose to mannitol excreted in the urine over a specific period provides a quantitative measure of intestinal permeability.[7] An elevated ratio indicates compromised barrier function.

-

Superiority of ¹³C-Mannitol: The use of standard ¹²C-mannitol is often confounded by its presence in various foods and commercial products, leading to elevated baseline measurements and potential misinterpretation of results.[5][6] Studies have shown that ¹³C-mannitol has approximately 20-fold lower baseline contamination in urine compared to ¹²C-mannitol, making it a far superior biomarker for these tests.[3][4][6] This low background ensures that the measured urinary excretion is almost exclusively from the administered tracer dose, significantly improving the accuracy of the permeability assessment.[4]

Metabolic Flux Analysis (MFA)

DL-Mannitol-13C6 serves as a tracer for ¹³C-Metabolic Flux Analysis (MFA), a technique used to quantify the rates (fluxes) of reactions within metabolic pathways.[8][9]

-

Mechanism of Action: Once transported into a cell, ¹³C-Mannitol can be metabolized and its ¹³C atoms incorporated into downstream metabolites of central carbon metabolism. In many bacteria, mannitol is taken up by a phosphotransferase system (PTS) to form mannitol-1-phosphate (M1P), which is then converted by mannitol-1-phosphate dehydrogenase (M1PDH) into fructose-6-phosphate (B1210287) (F6P).[10] F6P is a key node in central metabolism, entering directly into glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP).[2][8] By tracking the distribution of the ¹³C label in metabolites like lactate, pyruvate, and TCA cycle intermediates, researchers can elucidate the relative activity of these pathways.[11]

-

Specific Applications in MFA:

-

Central Carbon Metabolism: It can probe the fluxes through glycolysis and the PPP.[8]

-

Mannitol Cycle Elucidation: In organisms like fungi and bacteria that possess a mannitol cycle, ¹³C-mannitol is instrumental in studying the dynamics of this pathway, which is crucial for redox balance and stress protection.[1][2]

-

Other Research Applications

-

Blood-Brain Barrier (BBB) Integrity: Similar to its use in the gut, ¹³C-Mannitol has been employed as a tracer to assess the permeability of the blood-brain barrier, with pharmacokinetic profiles in mouse plasma being documented.[12][13]

-

Hydroxyl Radical Scavenging: Unlabeled mannitol is known to be a powerful quencher of reactive oxygen species (ROS), specifically hydroxyl radicals.[1][14][15] While less explored, ¹³C-Mannitol could potentially be used to trace the fate of mannitol in studies focused on oxidative stress.

-

Internal Standard: DL-Mannitol-13C6 can be used as an internal standard for the accurate quantification of unlabeled mannitol in biological samples via mass spectrometry, nuclear magnetic resonance (NMR), or gas chromatography-mass spectrometry (GC-MS).[9]

Data Presentation

Quantitative data is summarized in the tables below for easy comparison and reference.

Table 1: Physicochemical Properties of D-Mannitol-13C6

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | ¹³C₆H₁₄O₆ | [16][17] |

| Molecular Weight | ~188.13 g/mol | [16][17] |

| Monoisotopic Mass | ~188.099 Da | [16] |

| Form | Solid | [17] |

| Melting Point | 167-170 °C |[17] |

Table 2: Performance Comparison for Intestinal Permeability Testing

| Parameter | ¹²C-Mannitol (Conventional) | ¹³C-Mannitol (Tracer) | Reference(s) |

|---|---|---|---|

| Source of Interference | High potential from dietary and endogenous sources. | Negligible natural abundance. | [5][6] |

| Baseline Contamination | Can be significantly high and erratic. | ~20-fold lower baseline contamination. | [3][4][6] |

| Accuracy | Prone to overestimation of permeability. | High accuracy and reliability. |[4] |

Experimental Protocols

Protocol: Measurement of Intestinal Permeability in Humans

This protocol is adapted from established clinical research methodologies for assessing gut barrier function.[18]

-

Patient Preparation: The subject must fast overnight for a minimum of 8 hours to ensure an empty stomach and minimize dietary interference.

-

Baseline Sample Collection: A baseline (pre-dose) urine sample is collected.

-

Administration of Test Solution: The subject drinks a solution containing a known quantity of lactulose and DL-Mannitol-13C6 (e.g., 5g lactulose and 100mg D-Mannitol-2-¹³C dissolved in 100 mL of purified water).[18]

-

Timed Urine Collection: All urine produced over a specified period (typically 6 hours post-ingestion) is collected. The total volume is measured.

-

Sample Processing and Storage: An aliquot of the collected urine is taken and stored at -80°C until analysis.

-

Sample Analysis: Urine samples are thawed and prepared for analysis. The concentrations of lactulose and DL-Mannitol-13C6 are quantified using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4][5] This method specifically detects the ¹³C isotope.

-

Data Interpretation: The urinary excretion ratio of lactulose to ¹³C-Mannitol is calculated. This ratio serves as the quantitative biomarker for intestinal permeability.

Protocol: General ¹³C-Metabolic Flux Analysis in Cell Culture

This protocol provides a general framework for a ¹³C-MFA experiment using DL-Mannitol-13C6 as a tracer.[8]

-

Cell Culture: Culture cells to the desired density in a standard growth medium.

-

Isotope Labeling: Replace the standard medium with a specialized medium containing a known concentration of DL-Mannitol-13C6 as the primary carbon source or as a supplement.

-

Incubation: Incubate the cells for a predetermined period to allow the intracellular metabolites to reach an isotopic steady state (where the ¹³C enrichment in metabolites becomes stable). This duration must be optimized for the specific cell line.

-

Metabolite Extraction: Rapidly quench metabolic activity (e.g., with cold methanol) and perform metabolite extraction from the cells.

-

Sample Analysis: Analyze the extracted metabolites using mass spectrometry (LC-MS/MS or GC-MS) to determine the mass isotopomer distribution for key downstream metabolites (e.g., glycolytic intermediates, amino acids).

-

Flux Calculation: Use the measured mass isotopomer distributions along with a metabolic network model to calculate the intracellular metabolic fluxes.

Visualizations: Pathways and Workflows

References

- 1. Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (13) C mannitol as a novel biomarker for measurement of intestinal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. journals.asm.org [journals.asm.org]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mannitol Protects against Oxidation by Hydroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Mannitol Protects against Oxidation by Hydroxyl Radicals | Semantic Scholar [semanticscholar.org]

- 16. D-[UL-13C6]Mannitol | C6H14O6 | CID 71309139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. D-Mannitol-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

The Biological Journey of DL-Mannitol-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological fate and metabolism of DL-Mannitol-13C6, a stable isotope-labeled sugar alcohol. Utilized as a tracer in various research applications, a thorough understanding of its pharmacokinetics and metabolic pathway is crucial for accurate data interpretation. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), details relevant experimental protocols, and visualizes key processes.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of mannitol (B672), with a focus on human studies. While data for the 13C6-labeled variant is limited, the pharmacokinetics of unlabeled mannitol provide a strong surrogate due to the metabolic inertness of the molecule.

Table 1: Pharmacokinetic Parameters of Oral Mannitol in Humans

| Dose | Cmax (mg/mL) (Mean ± SD) | Tmax (h) (Median) | AUC0-∞ (mg/mL*h) (Mean ± SD) | Bioavailability (%) (Mean ± SD) |

| 50 g | 0.63 ± 0.15 | 1.0 | 2.67 ± 0.67 | 24.3 ± 7.3 |

| 100 g | 1.02 ± 0.28 | 1.0 | 4.99 ± 1.71 | 20.9 ± 8.1 |

| 150 g | 1.36 ± 0.39 | 1.0 | 7.40 ± 3.47 | 22.8 ± 9.3 |

Data from a study on oral mannitol for bowel preparation.[1][2][3]

Table 2: Pharmacokinetic Parameters of Intravenous and Inhaled Mannitol in Humans

| Route of Administration | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg*h/mL) | Terminal Half-life (h) |

| Intravenous | 500 mg | - | - | - | ~5 |

| Oral Inhalation | 635 mg | 13.71 | 1.5 | 73.15 | 4.7 |

Data from DrugBank, primarily for unlabeled mannitol.[4]

Table 3: Urinary Excretion of Mannitol in Humans

| Route of Administration | Dose | Percentage of Unchanged Drug Recovered in Urine |

| Intravenous | 500 mg | 87% |

| Oral Inhalation | 635 mg | 55% |

| Oral | 500 mg | 54% |

| Oral (in uremic patients) | - | ~7% absorbed |

Data compiled from various sources.[4][5]

Biological Fate and Metabolism

DL-Mannitol is a sugar alcohol that is minimally metabolized in the human body.[4][6] Its biological fate is primarily characterized by:

-

Absorption: Oral bioavailability of mannitol is relatively low, estimated to be around 20-25%.[1][2][3] The majority of an oral dose is not absorbed and can cause an osmotic effect in the gastrointestinal tract.

-

Distribution: Following absorption or intravenous administration, mannitol is distributed in the extracellular fluid.[6]

-

Metabolism: Mannitol is considered metabolically inert.[4] What little metabolism occurs may involve conversion to glycogen (B147801) in the liver.[4] Crucially for tracer studies, the 13C6 stable isotope label is expected to remain on the mannitol molecule throughout its passage in the body, as the molecule itself is not significantly broken down.

-

Excretion: The vast majority of absorbed mannitol is rapidly excreted unchanged in the urine through glomerular filtration.[4][6]

The primary application of DL-Mannitol-13C6 is as a marker for intestinal permeability. When co-administered with a larger, less permeable sugar like lactulose, the ratio of the two in the urine can provide an indication of the integrity of the intestinal barrier.[7] The use of the 13C-labeled version helps to distinguish the administered dose from endogenous or dietary mannitol.[8]

Experimental Protocols

Oral Administration for Intestinal Permeability Testing

This protocol is adapted from studies assessing intestinal permeability in humans.

Objective: To assess intestinal permeability by measuring the urinary excretion of orally administered DL-Mannitol-13C6.

Materials:

-

DL-Mannitol-13C6

-

Distilled water

-

Urine collection containers

Procedure:

-

Subject Preparation: Subjects should fast overnight.

-

Dose Preparation: Dissolve the desired dose of DL-Mannitol-13C6 (e.g., 1g) in a standard volume of water (e.g., 250 mL).

-

Baseline Urine Collection: Collect a baseline urine sample before administration of the test solution.

-

Administration: The subject drinks the entire DL-Mannitol-13C6 solution.

-

Urine Collection: Collect all urine produced over a specified period (e.g., 6 hours).

-

Sample Handling: Measure the volume of the total urine collection. Aliquot samples for analysis and store frozen at -20°C or below until analysis.

Intravenous Administration for Pharmacokinetic Studies

This protocol is a general guideline for intravenous administration based on clinical practices.

Objective: To determine the pharmacokinetic profile of intravenously administered DL-Mannitol-13C6.

Materials:

-

Sterile DL-Mannitol-13C6 solution for injection

-

Infusion equipment (e.g., syringe pump, IV catheter)

-

Blood collection tubes (e.g., heparinized)

Procedure:

-

Subject Preparation: Subjects should be in a resting state. An intravenous catheter is placed for both infusion and blood sampling.

-

Administration: Administer a precise dose of the sterile DL-Mannitol-13C6 solution as an intravenous bolus or a controlled infusion over a specific time.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Sample Handling: Store plasma samples frozen at -80°C until analysis.

Quantification of DL-Mannitol-13C6 in Biological Samples by LC-MS/MS

Objective: To accurately quantify the concentration of DL-Mannitol-13C6 in plasma or urine.

Sample Preparation (Urine):

-

Thaw urine samples to room temperature.

-

Vortex to ensure homogeneity.

-

Dilute an aliquot of the urine sample with a solution containing a suitable internal standard (e.g., a deuterated or other isotopically labeled mannitol).

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS) Parameters:

-

Chromatographic Column: A column suitable for the separation of polar compounds, such as an aminopropyl or amide-based column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a modifier like ammonium (B1175870) formate (B1220265) or acetate (B1210297) is typically used.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for both DL-Mannitol-13C6 and the internal standard are monitored for quantification.

-

Method Validation: A full validation of the analytical method should be performed according to regulatory guidelines, including assessment of:

-

Linearity and range

-

Accuracy and precision (intra- and inter-day)

-

Selectivity and specificity

-

Matrix effect

-

Stability of the analyte in the biological matrix

Visualizations

The following diagrams illustrate key aspects of DL-Mannitol-13C6's biological processing and experimental analysis.

Biological fate of orally administered DL-Mannitol-13C6.

References

- 1. Pharmacokinetics of oral mannitol for bowel preparation for colonoscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unimi.it [air.unimi.it]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Mannitol absorption and excretion in uremic patients regularly treated with gastrointestinal perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of mannitol on diuresis and acid–base equilibrium in critically ill patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Cellular Maze: A Technical Guide to the Laboratory Use of DL-Mannitol-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling and laboratory applications of DL-Mannitol-13C6, a stable isotope-labeled sugar alcohol crucial for metabolic research. Designed for professionals in drug development and scientific research, this document outlines its chemical properties, safety protocols, and detailed experimental methodologies, including its use as a tracer in metabolic flux analysis and intestinal permeability studies.

Section 1: Compound Profile and Safety Data

DL-Mannitol-13C6 is a non-radioactive, isotopically labeled form of mannitol (B672) where all six carbon atoms are replaced with the heavy isotope, carbon-13. This labeling allows for its use as a tracer in various biological systems, enabling researchers to track its metabolic fate.

1.1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | ¹³C₆H₁₄O₆ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Melting Point | 167-170 °C | [2] |

| Form | Solid | [3] |

| Solubility | Soluble in water. Slightly soluble in methanol (B129727) when heated. | [2][4] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |

1.2: Safety and Handling

While DL-Mannitol is not classified as a hazardous substance, standard laboratory safety practices are paramount. The isotopic labeling with ¹³C does not alter its chemical reactivity or general toxicity profile compared to unlabeled mannitol.

| Hazard Identification | Precautionary Measures | First Aid |

| Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008. May cause mild eye or skin irritation upon direct contact. Inhalation of dust may cause respiratory tract irritation. | Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to control dust. Personal Protective Equipment (PPE): Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are required. If dust is generated, a NIOSH-approved respirator should be worn. Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. Skin Contact: Wash with plenty of soap and water. Inhalation: Move person into fresh air and keep comfortable for breathing. Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |

1.3: Storage and Disposal

| Aspect | Guideline |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Recommended storage is desiccated at room temperature. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

Section 2: Experimental Protocols

DL-Mannitol-13C6 is a valuable tool for tracing metabolic pathways. Below are detailed methodologies for its application in intestinal permeability assessment and a general workflow for metabolic flux analysis.

2.1: Protocol for Intestinal Permeability Assay using LC-MS/MS

This protocol is adapted from studies investigating intestinal barrier function.[5][6][7]

Objective: To quantify the passage of DL-Mannitol-13C6 across the intestinal barrier by measuring its concentration in urine.

Materials:

-

DL-Mannitol-13C6

-

Lactulose (B1674317) (as a co-tracer)

-

HPLC-grade water and methanol

-

Ammonium (B1175870) acetate

-

Internal standard (e.g., ¹³C₆-Mannitol)

-

HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

-

Normal phase HPLC column (e.g., CARBOSep CoreGel 87C)

Procedure:

-

Subject Preparation:

-

Subjects should fast overnight (at least 8 hours).

-

A baseline urine sample is collected before administration of the test solution.

-

-

Test Solution Administration:

-

Prepare a solution containing a precise amount of DL-Mannitol-13C6 (e.g., 100 mg) and lactulose (e.g., 1 g) dissolved in 250 mL of water.

-

The subject orally ingests the entire solution.

-

-

Urine Collection:

-

Collect all urine produced over a specified period, typically in fractions (e.g., 0-2 hours, 2-8 hours, and 8-24 hours).

-

-

Sample Preparation for LC-MS/MS Analysis:

-

To 25 µL of each urine sample, add 250 µL of the internal standard solution.

-

Vortex the samples thoroughly.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples into the LC-MS/MS system.

-

Separate the analytes using an isocratic mobile phase (e.g., 5% methanol/water containing 0.1 mM ammonium acetate).

-

Detect and quantify the different forms of mannitol and lactulose using the mass spectrometer operating in multiple-reaction monitoring (MRM) negative mode. Monitor specific transitions for ¹²C-Mannitol, ¹³C-Mannitol, and the internal standard.[5]

-

-

Data Analysis:

-

Calculate the concentration of DL-Mannitol-13C6 and lactulose in each urine fraction.

-

The ratio of lactulose to mannitol excretion is used to assess intestinal permeability. An increased ratio suggests higher permeability.

-

2.2: General Workflow for ¹³C-Metabolic Flux Analysis (MFA)

This workflow provides a general framework for using DL-Mannitol-13C6 as a tracer to study cellular metabolism.[8][9]

Objective: To determine the rates (fluxes) of intracellular metabolic reactions by tracing the incorporation of ¹³C from DL-Mannitol-13C6 into downstream metabolites.

Workflow Stages:

-

Experimental Design:

-

Define the metabolic network of interest.

-

Select the appropriate concentration of DL-Mannitol-13C6 to be used in the cell culture medium.

-

-

Isotope Labeling Experiment:

-

Culture cells in a defined medium where the primary carbon source is replaced with DL-Mannitol-13C6.

-

Incubate the cells for a sufficient period to reach isotopic steady-state (the labeling pattern of intracellular metabolites is stable). This duration needs to be determined empirically for the specific cell line.

-

-

Metabolite Extraction:

-

Rapidly quench metabolic activity (e.g., by using cold methanol).

-

Extract the intracellular metabolites using appropriate solvents.

-

-

Isotopic Labeling Measurement:

-

Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Determine the mass isotopomer distributions (MIDs) of key metabolites, which reflect the pattern of ¹³C incorporation.

-

-

Flux Estimation and Statistical Analysis:

-

Use specialized software (e.g., INCA, Metran) to fit the measured MIDs and other extracellular rates (e.g., substrate uptake, product secretion) to a metabolic model.

-

The software computationally estimates the intracellular fluxes that best explain the experimental data.

-

Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

-

Section 3: Signaling Pathways and Visualizations

Mannitol can influence cellular signaling pathways, primarily through osmotic stress. Below are diagrams illustrating two such pathways.

3.1: Mannitol-Induced Apoptosis in Endothelial Cells

Hypertonic concentrations of mannitol can induce apoptosis (programmed cell death) in endothelial cells through the activation of several signaling cascades.[10] This process involves the activation of stress kinases and an increase in intracellular calcium.

Caption: Mannitol-induced apoptosis pathway in endothelial cells.

3.2: Mannitol and the p38 MAPK Signaling Pathway

Mannitol-induced osmotic stress is a known activator of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This pathway is involved in cellular responses to stress, inflammation, and apoptosis.

Caption: Activation of the p38 MAPK pathway by mannitol.

Section 4: Conclusion

DL-Mannitol-13C6 is a powerful and safe tool for researchers in the life sciences. Its utility as a stable isotope tracer provides invaluable insights into metabolic pathways and physiological processes. By adhering to the safety guidelines and employing the detailed experimental protocols outlined in this guide, scientists and drug development professionals can effectively and safely leverage the capabilities of this compound to advance their research.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C Mannitol as a Novel Biomarker for Measurement of Intestinal Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. benchchem.com [benchchem.com]

- 10. Mannitol at clinical concentrations activates multiple signaling pathways and induces apoptosis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

DL-Mannitol-13C6 CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Mannitol-13C6, a stable isotope-labeled compound crucial for metabolic research. This document details its chemical properties, applications, and a general experimental protocol for its use in metabolic flux analysis.

Core Compound Information

DL-Mannitol-13C6 is the uniformly labeled stable isotope form of DL-Mannitol, where all six carbon atoms are the carbon-13 isotope. It is important to note that while the DL-racemic mixture is specified, commercially available and researched forms are predominantly the D-isomer, D-Mannitol-13C6. The information presented herein primarily pertains to the D-isomer due to the availability of data.

Chemical and Physical Properties

The fundamental chemical identifiers and physical properties of D-Mannitol-13C6 are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 287112-34-9 (for D-[UL-13C6]Mannitol) | [1][2][3][4] |

| Molecular Formula | ¹³C₆H₁₄O₆ | [3][5][6] |

| Molecular Weight | 188.13 g/mol | [3][5][6][7] |

| Synonyms | D-[UL-13C6]Mannitol, D-Mannitol (U-13C6, 99%), ¹³C₆-Mannite | [3][4] |

| Form | Solid | [4][7] |

| Appearance | White to Off-White | [4] |

| Melting Point | 167-170 °C | [4][7] |

| Isotopic Purity | 99 atom % ¹³C | [7] |

Applications in Research and Drug Development

The primary application of D-Mannitol-13C6 is as a tracer in ¹³C-Metabolic Flux Analysis (¹³C-MFA) . This technique is instrumental in quantifying the flow of carbon through intracellular metabolic pathways. By introducing ¹³C-labeled substrates, such as D-Mannitol-13C6, into a biological system, researchers can track the incorporation of ¹³C into various metabolites. This allows for the elucidation of metabolic pathway activities and the identification of metabolic bottlenecks, which is critical in disease research and drug development.

D-Mannitol-13C6 can also be utilized as an internal standard in quantitative analyses by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

Experimental Protocols

A generalized experimental protocol for conducting a ¹³C-Metabolic Flux Analysis study using D-Mannitol-13C6 is outlined below. Specific parameters will need to be optimized based on the cell type and experimental objectives.

¹³C-Metabolic Flux Analysis Protocol

-

Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluence in a standard growth medium.

-

To initiate the labeling experiment, replace the standard medium with a specially formulated medium containing D-Mannitol-13C6 as the carbon source tracer.

-

Incubate the cells for a duration sufficient to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable. This timeframe should be determined empirically for the specific biological system.

-

-

Metabolite Extraction:

-

After the labeling period, rapidly quench the metabolic activity of the cells, typically using a cold solvent such as liquid nitrogen or cold methanol.

-

Extract the intracellular metabolites using an appropriate solvent system, for example, a mixture of methanol, acetonitrile, and water.

-

-

Sample Analysis:

-

Analyze the extracted metabolites using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

These methods will determine the mass isotopomer distribution for key metabolites, revealing the extent of ¹³C incorporation from the D-Mannitol-13C6 tracer.

-

-

Data Analysis and Flux Calculation:

-

The measured mass isotopomer distributions are then used in computational models to estimate the intracellular metabolic fluxes.

-

This involves fitting the experimental data to a metabolic network model to solve for the flux values that best explain the observed labeling patterns.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for ¹³C-Metabolic Flux Analysis and the central metabolic pathways where D-Mannitol-13C6 is metabolized.

Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.

Caption: Involvement of Mannitol in central carbon metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. 287112-34-9 CAS MSDS (D-[UL-13C6]MANNITOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. BioOrganics [bioorganics.biz]

- 7. D-甘露糖醇-13C6 99 atom % 13C, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Natural Abundance of ¹³C vs ¹²C in Mannitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannitol (B672), a sugar alcohol, is a key compound in various biological systems and pharmaceutical applications. Understanding the natural isotopic composition of carbon, specifically the ratio of carbon-13 (¹³C) to carbon-12 (¹²C), within the mannitol molecule is crucial for a range of scientific disciplines. This guide provides a comprehensive overview of the natural abundance of these isotopes in mannitol, detailed experimental protocols for their determination, and a visualization of the relevant biosynthetic pathway.

The stable isotopes of carbon, ¹²C and ¹³C, are naturally present in the environment in relatively constant proportions, with ¹²C being the most abundant, making up approximately 98.9% of all carbon, while ¹³C accounts for about 1.1%.[1] However, biological processes, most notably photosynthesis, can lead to isotopic fractionation, resulting in slight variations in the ¹³C/¹²C ratio in organic molecules derived from different sources. These subtle differences in isotopic signatures can be powerful tools for tracing metabolic pathways, determining the origin of natural products, and developing advanced diagnostic and therapeutic agents.

Data Presentation: Natural Abundance of ¹³C and ¹²C

The natural abundance of carbon isotopes is typically expressed as a delta (δ) value in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The δ¹³C value is calculated as follows:

δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000

A more negative δ¹³C value indicates a lower abundance of ¹³C relative to the standard. The isotopic composition of mannitol is primarily determined by the photosynthetic pathway of the source organism.

| Isotope | General Natural Abundance (%) | Source Organism Type (Photosynthetic Pathway) | Typical δ¹³C Range of Biomass (‰) | Specific δ¹³C Values for Mannitol Sources (‰) |

| ¹²C | ~98.9 | - | - | - |

| ¹³C | ~1.1 | - | - | - |

| C3 Plants (e.g., celery, olives, many trees) | -20 to -37 | Celery: Mannitol is a major polyol, but specific δ¹³C values for mannitol are not widely reported. The bulk δ¹³C of celery as a C3 plant would fall in this range. | ||

| C4 Plants (e.g., corn, sugarcane) | -10 to -16 | Mannitol is not a primary photosynthetic product in most C4 plants. | ||

| Brown Algae (Seaweed, e.g., Kelp) | -13 to -22 | Mannitol is a major photosynthetic product, constituting 20-30% of the dry weight. Specific δ¹³C values for mannitol from brown algae are not extensively documented but would reflect the marine carbon source and algal metabolism. | ||

| Fungi | Variable (depends on carbon source) | Mannitol is a common polyol in fungi, serving as a storage compound and osmoprotectant. The δ¹³C value of fungal mannitol will reflect the δ¹³C of the substrate it is grown on. |

Experimental Protocols

The determination of the ¹³C/¹²C ratio in mannitol is primarily achieved through two powerful analytical techniques: Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the most common and precise method for determining bulk ¹³C/¹²C ratios. The general workflow involves the complete combustion of the purified mannitol sample into carbon dioxide (CO₂), which is then introduced into the mass spectrometer.

Detailed Methodology:

-

Sample Preparation:

-

Extraction: Mannitol is extracted from the source material (e.g., plant tissue, algal biomass, fungal mycelia). For plant and algal tissues, this often involves homogenization in a solvent like ethanol (B145695) or methanol, followed by boiling to inactivate enzymes.

-

Purification: The crude extract is purified to isolate mannitol from other carbohydrates and interfering compounds. This can be achieved using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).

-

Drying: The purified mannitol sample must be completely dried to remove any residual water, which can interfere with the analysis. This is typically done by freeze-drying (lyophilization) or drying in a vacuum oven at a controlled temperature.

-

Sample Weighing and Encapsulation: A precise amount of the dried, homogenous mannitol powder (typically 0.5-2 mg) is weighed into a small tin or silver capsule. The capsule is then crimped and folded to ensure no sample loss.

-

-

Combustion and Gas Purification:

-

The encapsulated sample is introduced into an elemental analyzer (EA) coupled to the IRMS.

-

The sample undergoes flash combustion at a high temperature (typically >1000°C) in the presence of oxygen, converting all organic carbon into CO₂ gas.

-

The resulting gases pass through a series of purification traps to remove other combustion products (e.g., water, nitrogen oxides) and isolate pure CO₂.

-

-

Isotopic Analysis:

-

The purified CO₂ gas is introduced into the ion source of the mass spectrometer.

-

The CO₂ molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

The detector simultaneously measures the ion beams corresponding to ¹²CO₂ (mass 44), ¹³CO₂ (mass 45), and sometimes ¹²C¹⁶O¹⁷O (mass 45) to correct for the ¹⁷O isotope contribution.

-

The ratio of the ion beam intensities is used to calculate the δ¹³C value of the sample relative to a calibrated reference gas that has been standardized against international standards.

-

Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While IRMS provides a bulk isotopic ratio, quantitative ¹³C NMR can, in principle, determine the ¹³C abundance at specific atomic positions within the mannitol molecule (site-specific natural isotopic fractionation). However, this technique is less sensitive and more technically demanding than IRMS for natural abundance measurements.

Detailed Methodology:

-

Sample Preparation:

-

Purification: As with IRMS, a highly purified mannitol sample is required.

-

Derivatization (Optional but often necessary): To prevent anomerization and simplify the NMR spectrum, carbohydrates like mannitol may be chemically derivatized.

-

Dissolution: A precise amount of the purified (and potentially derivatized) mannitol is dissolved in a deuterated solvent (e.g., D₂O) in a high-precision NMR tube. An internal standard with a known concentration and ¹³C abundance may also be added for quantification.

-

-

NMR Data Acquisition:

-

The NMR spectrum is acquired on a high-field NMR spectrometer.

-

To obtain accurate quantitative data at natural abundance, a long acquisition time is necessary to achieve a high signal-to-noise ratio.

-

Specific pulse sequences and acquisition parameters are used to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei at each position. This includes using a long relaxation delay between pulses to allow for full relaxation of all carbon nuclei and potentially using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

-

-

Data Processing and Analysis:

-

The acquired free induction decay (FID) is processed using Fourier transformation, phase correction, and baseline correction.

-

The integral of each carbon signal in the ¹³C NMR spectrum is carefully measured.

-

The relative abundance of ¹³C at each carbon position can be determined by comparing the integral of that signal to the total integral of all carbon signals or to the integral of a known internal standard.

-

Mandatory Visualization: Mannitol Biosynthesis Pathway

The primary pathway for mannitol biosynthesis in many plants and fungi is a two-step process starting from fructose-6-phosphate.

Caption: Mannitol biosynthesis pathway in plants and fungi.

Conclusion

The natural abundance of ¹³C and ¹²C in mannitol provides a valuable isotopic signature that can be exploited in various scientific fields. By employing techniques such as Isotope Ratio Mass Spectrometry and quantitative ¹³C NMR, researchers can gain insights into the origin, metabolism, and physiological roles of this important sugar alcohol. The methodologies and data presented in this guide offer a foundational understanding for professionals in drug development and life sciences to leverage stable isotope analysis in their research endeavors. The use of ¹³C-labeled mannitol as a tracer, distinguished from its naturally abundant counterpart, is a particularly powerful application in biomedical research, for example, in studies of intestinal permeability.[2][3] A thorough understanding of the natural isotopic background is essential for the accurate interpretation of such tracer studies.

References

- 1. Frontiers | Mannitol metabolism during pathogenic fungal–host interactions under stressed conditions [frontiersin.org]

- 2. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of 13C-Mannitol and Other Saccharides Using Tandem Mass Spectrometry for Evaluation of Intestinal Permeability or Leaky Gut | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to DL-Mannitol-13C6: Key Suppliers, Availability, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the key suppliers, availability, and experimental applications of DL-Mannitol-13C6. This isotopically labeled sugar alcohol is a valuable tool in metabolic research, drug development, and clinical diagnostics. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing DL-Mannitol-13C6 and effectively incorporating it into their experimental workflows.

Key Suppliers and Availability of DL-Mannitol-13C6

The following tables summarize the key suppliers of DL-Mannitol-13C6, along with product specifications and availability. This information has been compiled from publicly available data on the suppliers' websites. Researchers should always verify the most current information with the respective suppliers.

Supplier and Product Overview

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight |

| Sigma-Aldrich | D-Mannitol-13C6 | 287112-34-9 | HO13CH2[13CH(OH)]413CH2OH | 188.13 |

| MedchemExpress | D-Mannitol-13C6 | 287112-34-9 | 13C6H14O6 | 188.13 |

| Santa Cruz Biotechnology | D-[UL-13C6]mannitol | 287112-34-9 | (13C)6H14O6 | 188.13 |

| CP Lab Safety | D-[UL-13C6]mannitol | 287112-34-9 | (13C)6H14O6 | 188.13 |

| LGC Standards | D-Mannitol-UL-13C6 | - | 13C6H14O6 | 188.13 |

Product Specifications

| Supplier | Isotopic Purity | Chemical Purity (Assay) | Form |

| Sigma-Aldrich | 99 atom % 13C | 99% (CP) | Solid |

| MedchemExpress | Not specified | ≥98.0% | Solid |

| Santa Cruz Biotechnology | Not specified | Not specified | Solid |

| CP Lab Safety | Not specified | Not specified | Solid |

| LGC Standards | Not specified | Not specified | Neat |

Availability and Packaging

| Supplier | Available Quantities |

| Sigma-Aldrich | Custom packaging available upon request. |

| MedchemExpress | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |

| Santa Cruz Biotechnology | Inquire for availability |

| CP Lab Safety | 100 mg |

| LGC Standards | 5 mg, 50 mg |

Experimental Protocols

This section details methodologies for key experiments utilizing DL-Mannitol-13C6.

Measurement of Intestinal Permeability

DL-Mannitol-13C6 is a valuable tool for assessing intestinal permeability, as its use can overcome the issue of baseline contamination from dietary mannitol (B672).[1][2]

Objective: To measure intestinal permeability in vivo by quantifying the urinary excretion of orally administered DL-Mannitol-13C6.

Materials:

-

DL-Mannitol-13C6

-

Lactulose (B1674317) (optional, as a marker for paracellular transport)

-

Deionized water

-

Urine collection containers

-